molecular formula C12H11N3O5 B8480899 4-Ethoxycarbonyl-2-(4-nitrophenyl)-3-pyrazolin-5-one

4-Ethoxycarbonyl-2-(4-nitrophenyl)-3-pyrazolin-5-one

Cat. No. B8480899
M. Wt: 277.23 g/mol
InChI Key: QZPNVMUDDRVMEZ-UHFFFAOYSA-N
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Patent
US04537886

Procedure details

The ester prepared as in (a) above (300 mg, 1.08 mmol) in 0.5N sodium hydroxide (20 ml) was stirred under nitrogen at reflux for 1 hour. The reaction mixture was allowed to cool, washed with ethyl acetate and then acidified to pH 1.5. The aqueous solution was then extracted with ethyl acetate which on drying (MgSO4) and evaporation followed by ether trituration produced the title compound (267 mg). νmax (Nujol) 1680, 1615, 1499, 1580 cm-1, δ(CD3OD+D6DMSO) 8.30 (4H, ABq, J10 Hz, aryl protons), 8.86(1H, s, C3 pyrazole proton). Found: M+, 249.0386; C10H7N3O5 requires M, 249.0386.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10](=[O:11])[NH:9][N:8]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)[CH:7]=1)=[O:5])C>[OH-].[Na+]>[N+:18]([C:15]1[CH:16]=[CH:17][C:12]([N:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:10](=[O:11])[NH:9]2)=[CH:13][CH:14]=1)([O-:20])=[O:19] |f:1.2|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(NC1=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ethyl acetate which
CUSTOM
Type
CUSTOM
Details
on drying
CUSTOM
Type
CUSTOM
Details
(MgSO4) and evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1NC(C(=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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